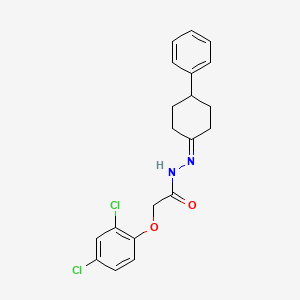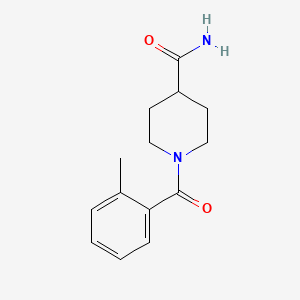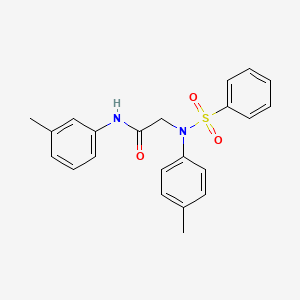
2-(2,4-dichlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide, commonly known as DPAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAH belongs to the class of hydrazide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of DPAH is not fully understood. However, studies have suggested that it exerts its biological activities through various pathways, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of apoptotic pathways.
Biochemical and Physiological Effects:
DPAH has been found to exhibit various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of inflammatory enzymes, such as COX-2 and iNOS. It can also increase the levels of antioxidant enzymes, such as SOD and CAT, and reduce the levels of oxidative stress markers, such as MDA and ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-established. It also exhibits various biological activities, making it a potential candidate for the development of therapeutic agents.
However, there are also some limitations associated with the use of DPAH in lab experiments. One of the major limitations is its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies. Another limitation is its potential toxicity, which needs to be carefully evaluated before its use in therapeutic applications.
Direcciones Futuras
There are several future directions for the research on DPAH. One of the major areas of research is the development of DPAH-based therapeutic agents for the treatment of various diseases, such as inflammatory diseases and cancer. Another area of research is the elucidation of its exact mechanism of action, which can help in the development of more potent and specific drugs. Furthermore, the evaluation of its toxicity and pharmacokinetics is also an important area of research, which can help in the safe and effective use of DPAH in therapeutic applications.
Aplicaciones Científicas De Investigación
DPAH has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that DPAH can inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, DPAH has also been found to exhibit antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, DPAH has been found to exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. This makes it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-phenylcyclohexylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-16-8-11-19(18(22)12-16)26-13-20(25)24-23-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQSVPYRAZKOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCC1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[(4-phenylcyclohexylidene)amino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)-7-[(5-oxopyrrolidin-2-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3735071.png)
![4-(5-acetyl-3-thienyl)-1-benzyl-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735080.png)

![1-(4-methoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3735097.png)

![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3735112.png)
![4-(3-chloro-5-fluoro-4-methoxyphenyl)-3-isopropyl-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735120.png)
![{[2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B3735127.png)
![5-{[5-(2-bromo-4,5-dimethylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3735132.png)
![4-(4-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735142.png)

![1-[2-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B3735172.png)
![2-{[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]methyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3735174.png)
![4-[4-(dimethylamino)phenyl]-1-methyl-3-pyridin-3-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735185.png)